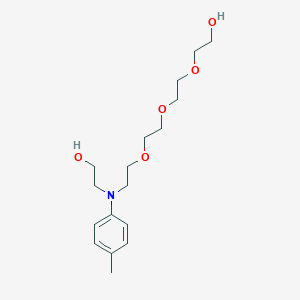
12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group, three oxygen atoms, and an azatetradecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenyl derivatives with ethylene oxide and aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azatetradecane derivatives and compounds with similar functional groups, such as:
Uniqueness
What sets 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
878391-31-2 |
|---|---|
Formule moléculaire |
C17H29NO5 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-4-methylanilino]ethanol |
InChI |
InChI=1S/C17H29NO5/c1-16-2-4-17(5-3-16)18(6-8-19)7-10-21-12-14-23-15-13-22-11-9-20/h2-5,19-20H,6-15H2,1H3 |
Clé InChI |
AAASOJGVCGRMLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CCO)CCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


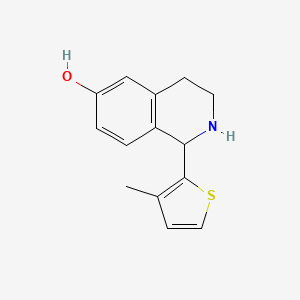

![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
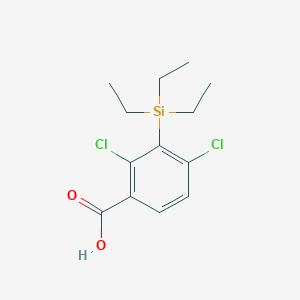
![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
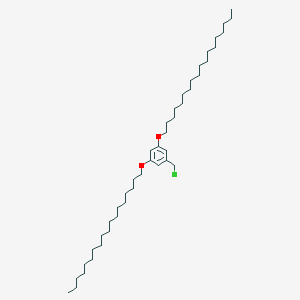
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
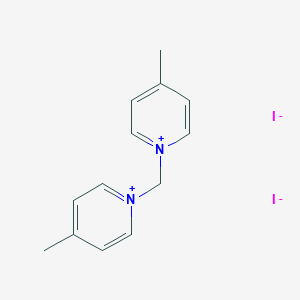
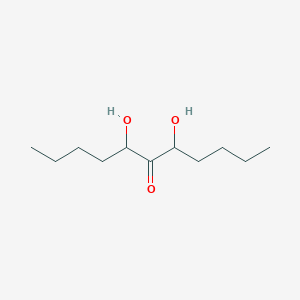
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
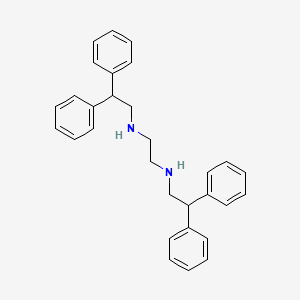

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)
